2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its IUPAC name. For “2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine”, the IUPAC name is "[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine" . The InChI code is “1S/C6H8F3N3/c1-12-3-4(2-10)5(11-12)6(7,8)9/h3H,2,10H2,1H3” which provides a standard way to encode the compound’s structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its structure and similar compounds. For “this compound”, it is likely to be a liquid at room temperature . The compound has a molecular weight of 179.14 .
Scientific Research Applications
Synthesis and Biological Evaluation
Cyclooxygenase-2 Inhibitors : A study detailed the synthesis and evaluation of 1,5-diarylpyrazole derivatives, identifying potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. One such compound, celecoxib, is highlighted for its clinical application in treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Antiviral Activity : Research on furanone derivatives bearing a pyrazolyl group led to the synthesis of compounds with evaluated antiviral activity against hepatitis A virus (HAV) and herpes simplex virus type 1 (HSV-1). Some compounds demonstrated promising activities, suggesting the potential for developing new antiviral agents (Hashem et al., 2007).
Antitumor Agents : A study focused on synthesizing benzimidazole derivatives as potential antitumor agents. These compounds were tested by the US National Cancer Institute and showed significant activity against various cancer cell lines, highlighting their potential in cancer therapy (Abonía et al., 2011).
Thrombin Inhibitors : The exploration of benzylamines coupled with a pyridine/pyrazinone template led to the discovery of compounds with potent thrombin inhibitory activity. These findings are essential for developing new therapeutic agents for thrombosis-related diseases (Young et al., 2004).
Fluorescent Whitening Agents : Research into the synthesis of pyrazolo[3,4-d]-1,2,3-triazole derivatives revealed their application as fluorescent whiteners for polyester fibers, offering advancements in textile industry applications (Rangnekar & Tagdiwala, 1986).
Antimicrobial Agents : The development of novel pyrazole integrated 1,3,4-oxadiazoles demonstrated significant antimicrobial activity against pathogenic bacteria and fungi, indicating their potential as new antimicrobial agents (Ningaiah et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as pharmacophores in various therapeutic divisions .
Mode of Action
It’s known that pyrazole derivatives interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Pyrazole derivatives have been found to impact a variety of biochemical pathways, depending on the specific derivative and its targets .
Pharmacokinetics
The density of a similar compound, 3-(trifluoromethyl)benzylamine, is reported to be 1222 g/mL at 25 °C .
Result of Action
Pyrazole derivatives have been found to exhibit a wide range of effects at the molecular and cellular level, depending on the specific derivative and its targets .
Properties
IUPAC Name |
[2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-18-10(6-11(17-18)12(13,14)15)9-5-3-2-4-8(9)7-16/h2-6H,7,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEYZMDFNCMFNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640366 | |
Record name | 1-{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910095-35-1 | |
Record name | 1-{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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